

# Verilopam discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Verilopam |           |
| Cat. No.:            | B1663463  | Get Quote |

An In-depth Technical Guide to the Discovery and Development of Verapamil

#### Introduction

Verapamil, a phenylalkylamine derivative, was the first calcium channel blocker (CCB) to be introduced into clinical therapy in the early 1960s.[1] Initially developed as a coronary vasodilator for the treatment of angina pectoris, its therapeutic applications have since expanded to include hypertension, arrhythmias, and more recently, potential roles in diabetes management.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles of Verapamil for researchers, scientists, and drug development professionals.

# **Discovery and Synthesis**

The discovery of Verapamil originated from a drug discovery program at Knoll AG (now a part of Abbott Laboratories) in the early 1960s, which was aimed at identifying novel coronary dilators. This program led to the synthesis of a series of phenylalkylamines, with Verapamil emerging as a lead compound. The synthesis of Verapamil hydrochloride is a multi-step process, with various methods developed to improve purity and yield. A common process involves the reaction of 5-(3,4-dimethoxyphenylethyl)methyl-amino-2-(3,4-dimethoxyphenyl)-2-isopropyl valeronitrile with hydrochloric acid in a suitable solvent like isopropyl alcohol or ethyl acetate.

New derivatives of Verapamil have also been synthesized to explore different biological activities. For instance, Carboxy verapamil was prepared by the hydrolysis of the nitrile group



of Verapamil. Other modifications have involved changing the nitrile group to an amide or altering the methyl substituent on the tertiary nitrogen.

## **Mechanism of Action and Signaling Pathway**

Verapamil's primary mechanism of action is the blockade of voltage-dependent L-type calcium channels. These channels are crucial for controlling peripheral vascular resistance and heart contractility. By binding to the alpha-1 subunit of these channels, Verapamil inhibits the influx of calcium ions into vascular smooth muscle cells and myocardial cells.

This inhibition of calcium influx leads to several physiological effects:

- Vasodilation: Relaxation of the smooth muscle lining blood vessels results in vasodilation, which lowers systemic vascular resistance and, consequently, blood pressure. This also reduces the afterload on the heart, decreasing myocardial oxygen demand and alleviating angina.
- Negative Chronotropic and Inotropic Effects: In the heart, Verapamil's action on the sinoatrial (SA) and atrioventricular (AV) nodes, where calcium channels are highly concentrated, slows down impulse conduction. This leads to a reduced heart rate (negative chronotropy) and decreased force of contraction (negative inotropy), making it effective in treating arrhythmias.

Recent research has also elucidated Verapamil's protective effects on pancreatic  $\beta$ -cells. This is thought to be mediated by the reduction in the expression of thioredoxin-interacting protein (TXNIP), a molecule involved in  $\beta$ -cell apoptosis.



Click to download full resolution via product page



Verapamil's primary mechanism of action on L-type calcium channels.

### **Preclinical Development**

Preclinical studies in animal models were instrumental in characterizing the pharmacological profile of Verapamil.

#### **Cardiovascular Effects**

In spontaneously hypertensive rats (SHR), oral administration of Verapamil, particularly in combination with the ACE inhibitor trandolapril, significantly reduced elevated blood pressure for 24 hours. In dogs with ischemic reperfusion injury, Verapamil in combination with trandolapril inhibited paradoxical coronary vasoconstriction.

#### **Renal Protection**

Lifelong treatment with a combination of Verapamil and trandolapril in SHR with progressive renal failure was more effective at inhibiting the progression to end-stage renal failure and prolonging survival than either drug used as monotherapy.

#### **Electrophysiological Studies**

Early studies using guinea pig papillary muscle demonstrated that Verapamil blocks isoproterenol-induced slow action potentials. A derivative, carboxy verapamil, was found to be about 10-fold less potent, with an IC50 of approximately  $6 \times 10^{-6}$  M.

#### **Pharmacokinetics**

Verapamil exhibits complex pharmacokinetic properties. The data below summarizes key parameters.



| Parameter                        | Value                                                     | Notes                                                                   | Reference |
|----------------------------------|-----------------------------------------------------------|-------------------------------------------------------------------------|-----------|
| Oral Bioavailability             | 10-35%                                                    | Due to extensive first-<br>pass metabolism.                             |           |
| 2 ± 1% (rat model)               | Significantly increased to 45 ± 24% with a CYP inhibitor. |                                                                         |           |
| Peak Plasma Concentration (Tmax) | 1 to 2 hours (oral)                                       | For immediate-release formulations.                                     |           |
| Plasma Protein<br>Binding        | ~90%                                                      | R-verapamil is 94% bound to albumin; S-verapamil is 88% bound.          |           |
| Volume of Distribution (Vd)      | 3-5 L/kg                                                  | Steady-state Vd is ~300L for R- enantiomer and ~500L for S- enantiomer. |           |
| Metabolism                       | Extensive (Liver)                                         | Primarily by CYP3A4.  Norverapamil is an active metabolite.             |           |
| Excretion                        | ~70% in urine, 16% in feces                               | 3-4% is excreted unchanged in the urine.                                |           |

# **Clinical Development and Efficacy**

Verapamil has undergone extensive clinical evaluation across various cardiovascular and other diseases.

### **Hypertension**

The Verapamil in Hypertension and Atherosclerosis Study (VHAS) was a large-scale, randomized trial comparing Verapamil with chlorthalidone. After two years, both drugs



produced significant and similar reductions in systolic and diastolic blood pressures.

| VHAS Study: Blood<br>Pressure Reduction<br>at 2 Years | Verapamil SR (240<br>mg) | Chlorthalidone (25 mg) | Reference |
|-------------------------------------------------------|--------------------------|------------------------|-----------|
| Systolic BP Reduction                                 | 16.3%                    | 16.9%                  |           |
| Diastolic BP<br>Reduction                             | 16.6%                    | 16.2%                  | -         |
| DBP Normalization<br>(<90 mmHg)                       | 69.3% of patients        | 66.9% of patients      | _         |

#### **Angina Pectoris**

Multiple double-blind, placebo-controlled trials have confirmed Verapamil's efficacy in managing unstable angina. In one study, Verapamil reduced daily anginal attacks from 3.2 to 0.6 per day. Another trial demonstrated that ischemic events were significantly lower during Verapamil therapy (27 episodes) compared to placebo (127 episodes). Long-term therapy (1 year) with high-dose Verapamil (480 mg/day) was shown to be safe and effective, with no evidence of tachyphylaxis.

### **Myocardial Infarction**

A meta-analysis of randomized trials showed that in patients with acute myocardial infarction, Verapamil treatment was associated with a decreased risk of nonfatal reinfarction compared to placebo (relative risk 0.79). The combined outcome of death or reinfarction was also reduced (relative risk 0.82).

### Type 1 Diabetes

A recent randomized clinical trial investigated Verapamil's effect on pancreatic beta cell function in children and adolescents with newly diagnosed type 1 diabetes. The study found that Verapamil partially preserved stimulated C-peptide secretion at 52 weeks compared to placebo, suggesting a potential new therapeutic avenue.



| Verapamil in T1D: C-<br>Peptide Levels at 52<br>Weeks | Verapamil Group             | Placebo Group | Reference |
|-------------------------------------------------------|-----------------------------|---------------|-----------|
| Mean C-peptide AUC (pmol/mL)                          | 0.65                        | 0.44          |           |
| Adjusted Between-<br>Group Difference<br>(pmol/mL)    | 0.14 (95% CI, 0.01 to 0.27) | -             |           |
| % Patients with Peak<br>C-peptide ≥0.2<br>pmol/mL     | 95%                         | 71%           |           |

# **Safety and Tolerability**

Verapamil is generally well-tolerated. The most common side effects include constipation, dizziness, nausea, hypotension, and headache. In the VHAS study, the most frequent adverse event was constipation (13.7%) in the Verapamil group. In studies combining Verapamil SR (180 mg) with trandolapril (2 mg), the incidence of adverse events (27.9%) was comparable to placebo (25.6%) and lower than Verapamil monotherapy (34.2%).

| Adverse Event Incidence (Placebo- Controlled Studies) | Placebo | Verapamil<br>SR | Trandolapril | Combination | Reference |
|-------------------------------------------------------|---------|-----------------|--------------|-------------|-----------|
| Any Adverse<br>Event                                  | 25.6%   | 34.2%           | 27.3%        | 27.9%       |           |
| Constipation                                          | -       | 3.4%            | -            | 2.9%        | -         |

# **Experimental Protocols**



# Protocol: Mixed-Meal Tolerance Test for Beta Cell Function

This protocol is representative of methods used in clinical trials to assess Verapamil's effect on diabetes.

- Patient Preparation: Participants fast overnight.
- Baseline Sampling: A baseline blood sample is collected for C-peptide and glucose measurement.
- Meal Administration: Participants consume a standardized liquid mixed meal (e.g., Boost) within 10 minutes.
- Post-Meal Sampling: Blood samples are collected at specified intervals (e.g., 30, 60, 90, and 120 minutes) after meal consumption.
- Analysis: C-peptide levels are measured in each sample. The primary outcome is often the
  area under the curve (AUC) for the C-peptide response over the 2-hour period, calculated
  using the trapezoidal rule.





Click to download full resolution via product page

Workflow for a Mixed-Meal Tolerance Test (MMTT).



# Protocol: Pharmacokinetic Analysis in Healthy Volunteers

This protocol outlines a typical design for a pharmacokinetic study.

- Subject Enrollment: Healthy adult volunteers are recruited.
- Drug Administration: A single oral dose of Verapamil (e.g., 80 mg) is administered.
- Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).
- Plasma Separation: Samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
- Bioanalysis: Plasma concentrations of Verapamil and its metabolites (e.g., norverapamil) are quantified using a validated method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Parameter Calculation: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data using non-compartmental analysis.

#### Conclusion

From its initial discovery as a coronary vasodilator to its established role in managing hypertension, angina, and arrhythmias, Verapamil has had a significant impact on cardiovascular medicine. Its development pathway, characterized by extensive preclinical and clinical research, has solidified its efficacy and safety profile. Furthermore, ongoing research into its mechanism of action continues to uncover new therapeutic possibilities, such as its potential for preserving  $\beta$ -cell function in type 1 diabetes. This enduring legacy underscores the importance of continued investigation into established pharmacological agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Discovery and Development of Calcium Channel Blockers PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Verapamil chronicles: advances from cardiovascular to pancreatic β-cell protection [frontiersin.org]
- To cite this document: BenchChem. [Verilopam discovery and development history].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663463#verilopam-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com